3-(4-Bromophenyl)-1,1-difluoropropan-2-ol
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Overview
Description
3-(4-Bromophenyl)-1,1-difluoropropan-2-ol: is an organic compound characterized by the presence of a bromophenyl group attached to a difluoropropanol moiety. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-1,1-difluoropropan-2-ol typically involves the reaction of 4-bromobenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification steps such as recrystallization to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-Bromophenyl)-1,1-difluoropropan-2-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-(4-Bromophenyl)-1,1-difluoropropan-2-one.
Reduction: Formation of 3-(4-Bromophenyl)-1,1-difluoropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(4-Bromophenyl)-1,1-difluoropropan-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of halogenated organic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1,1-difluoropropan-2-ol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the difluoropropanol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but differs in the presence of an isoxazole ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound contains a pyrazoline ring and additional functional groups.
Uniqueness: 3-(4-Bromophenyl)-1,1-difluoropropan-2-ol is unique due to its combination of a bromophenyl group with a difluoropropanol moiety. This specific structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Biological Activity
Overview
3-(4-Bromophenyl)-1,1-difluoropropan-2-ol is an organic compound notable for its unique structure, which includes a bromophenyl group linked to a difluoropropanol moiety. This compound has garnered attention in biological research due to its potential interactions with various biological systems and its applications in the synthesis of biologically active molecules.
- Chemical Formula : C9H8BrF2O
- Molecular Weight : 235.06 g/mol
- CAS Number : 1564613-61-1
The presence of fluorine and bromine in its structure contributes to its distinct chemical reactivity, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the difluoropropanol moiety facilitates hydrogen bonding with polar functional groups. These interactions can modulate enzyme or receptor activity, leading to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
1. Pharmaceutical Research
The compound serves as a precursor in the synthesis of various biologically active molecules. Its fluorinated structure enhances metabolic stability and bioavailability compared to non-fluorinated analogs. For instance, fluorine substitution has been shown to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug compounds, making them more effective therapeutic agents.
2. Toxicological Studies
Research indicates that halogenated organic compounds like this compound can have significant effects on biological systems. Studies have explored its toxicity profiles and potential environmental impacts, particularly in aquatic ecosystems where such compounds may accumulate.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals insights into its unique properties:
Compound Name | Structure | Biological Activity |
---|---|---|
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole | isoxazole structure | Anticancer properties |
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | pyrazole structure | Antimicrobial activity |
The unique combination of bromine and fluorine in this compound distinguishes it from these compounds, contributing to its specific biological activities.
Case Study 1: Enzyme Interaction
A study published in ACS Omega demonstrated that this compound exhibited inhibitory effects on certain cytochrome P450 enzymes. The compound was shown to bind effectively at the active site, leading to decreased enzymatic activity and altered metabolic pathways in liver microsomes .
Case Study 2: Toxicological Assessment
Research conducted on the environmental impact of halogenated organic compounds revealed that exposure to this compound resulted in significant bioaccumulation in aquatic organisms. The study highlighted potential risks associated with the compound's persistence and toxicity in ecosystems .
Properties
IUPAC Name |
3-(4-bromophenyl)-1,1-difluoropropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-4,8-9,13H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENJKVUBAIINLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(F)F)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1564613-61-1 |
Source
|
Record name | 3-(4-bromophenyl)-1,1-difluoropropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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